molecular formula C16H13NO6 B8667484 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(4-nitrophenoxy)ethan-1-one

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(4-nitrophenoxy)ethan-1-one

Cat. No.: B8667484
M. Wt: 315.28 g/mol
InChI Key: VRUZMSRTUADYFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(4-nitrophenoxy)ethan-1-one is a useful research compound. Its molecular formula is C16H13NO6 and its molecular weight is 315.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H13NO6

Molecular Weight

315.28 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-nitrophenoxy)ethanone

InChI

InChI=1S/C16H13NO6/c18-14(10-23-13-4-2-12(3-5-13)17(19)20)11-1-6-15-16(9-11)22-8-7-21-15/h1-6,9H,7-8,10H2

InChI Key

VRUZMSRTUADYFF-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)COC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-bromo-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanone (1.03 g, 4.00 mmol), 4-nitrophenol (0.57 g, 4.00 mmol), and cesium carbonate (1.63 g, 5.00 mmol) in dry N,N-dimethylformamide (10 mL) was stirred at room temperature for 1 hour. The reaction mixture was diluted with cold water. The resultant solid was collected by filtration gave the title compound (1.19 g, 94%). The product was used in the next step without purification.
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
0.57 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
94%

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